molecular formula C12H13N3O2S2 B5052709 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide

5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide

Cat. No. B5052709
M. Wt: 295.4 g/mol
InChI Key: QBBFMUOINOQZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cell lines. CA IX plays a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of CA IX activity by 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide leads to a decrease in tumor cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide exhibits potent inhibitory activity against CA IX, which is overexpressed in various cancer cell lines. Inhibition of CA IX activity leads to a decrease in tumor cell proliferation and increased apoptosis. This compound has also been shown to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against CA IX, which makes it a potential anticancer agent. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide. One of the major areas of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of its potential applications in the treatment of other diseases, such as inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide has been achieved using various methods. One of the most commonly used methods involves the reaction between 2,6-dimethylbenzenesulfonyl chloride and 6-mercapto-3-pyridazinecarboxylic acid in the presence of a base such as triethylamine. The resulting compound is further treated with dimethylamine to obtain the final product.

Scientific Research Applications

5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N,2-dimethyl-5-(6-sulfanylidene-1H-pyridazin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-8-3-4-9(7-11(8)19(16,17)13-2)10-5-6-12(18)15-14-10/h3-7,13H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBFMUOINOQZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=S)C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.